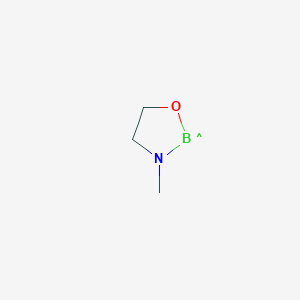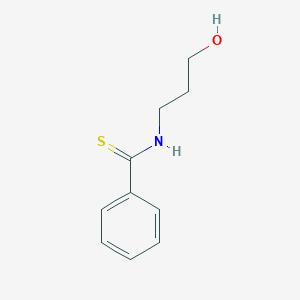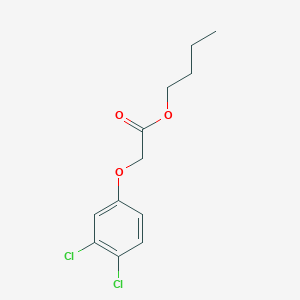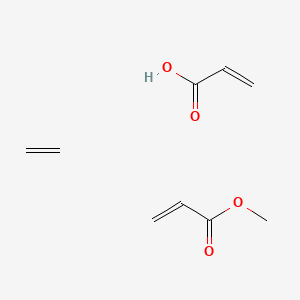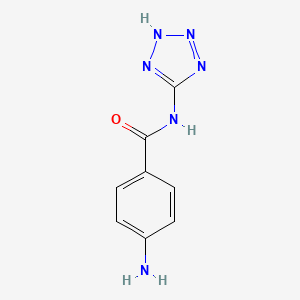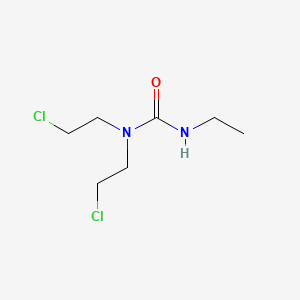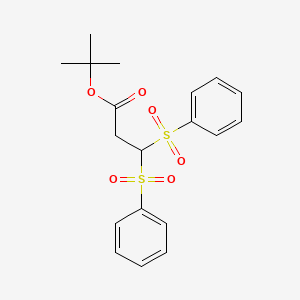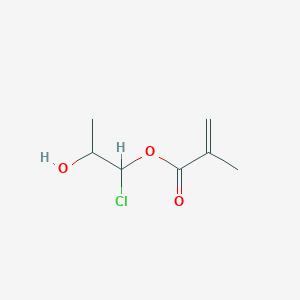
Trichloroacetamide, N-(2-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroacetamide, N-(2-fluorophenyl)- is an organic compound with the molecular formula C8H5Cl3FNO and a molecular weight of 256.489 g/mol . This compound is characterized by the presence of a trichloroacetamide group attached to a 2-fluorophenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichloroacetamide, N-(2-fluorophenyl)- typically involves the reaction of trichloroacetyl chloride with 2-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Trichloroacetamide, N-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloroacetamide, N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroacetamide group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Trichloroacetamide, N-(2-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trichloroacetamide, N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Trichloroacetamide, N-(4-bromo-2-fluorophenyl)-
- Trichloroacetamide, N-(2-chlorophenyl)-
- Trichloroacetamide, N-(4-methylphenyl)-
Comparison: Trichloroacetamide, N-(2-fluorophenyl)- is unique due to the presence of the 2-fluorophenyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions due to the electronic and steric effects of the fluorine atom.
Propriétés
Numéro CAS |
37531-71-8 |
|---|---|
Formule moléculaire |
C8H5Cl3FNO |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) |
Clé InChI |
CICMDDPELVRHCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
